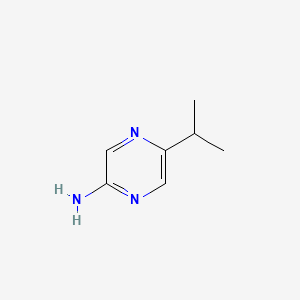

5-(Propan-2-yl)pyrazin-2-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-propan-2-ylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5(2)6-3-10-7(8)4-9-6/h3-5H,1-2H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRMJEMKFCDJFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(C=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Propan 2 Yl Pyrazin 2 Amine

Strategies for Pyrazine (B50134) Ring Formation and Functionalization

The formation of the substituted pyrazine ring is a critical step in the synthesis of the target molecule. Various approaches have been developed, ranging from direct modification of pyrazine derivatives to the de novo construction of the heterocyclic system.

Direct Substitution on Pre-Formed Pyrazine Derivatives

One of the most straightforward methods involves the direct substitution of a leaving group on a pre-formed pyrazine ring. This approach typically starts with a pyrazine derivative bearing a halogen at the 2-position. For instance, 2-halopyrazines can undergo nucleophilic substitution with an appropriate amine to introduce the amino group. The reactivity of the pyrazine ring is influenced by its electron-deficient nature, which facilitates nucleophilic aromatic substitution (SNAr) reactions. vulcanchem.com The presence of an isopropyl group at the 5-position can sterically and electronically influence the reaction's regioselectivity and kinetics. vulcanchem.com

A common precursor for this method is 2-bromo-5-isopropylpyrazine. vulcanchem.com The bromine atom at the 2-position is susceptible to displacement by nucleophiles like ammonia (B1221849) or a protected amine equivalent. vulcanchem.com The reaction conditions for such substitutions often require elevated temperatures and may be performed in high-boiling point solvents. thieme-connect.de

Table 1: Examples of Direct Substitution Reactions on Pyrazine Derivatives

| Starting Material | Reagent | Product | Notes |

|---|---|---|---|

| 2-Chloropyrazine | Ammonia/Amines | 2-Aminopyrazine (B29847) derivative | Requires controlled conditions to manage polysubstitution. |

This table is generated based on generalized reaction schemes and may not represent specific optimized conditions.

Construction of Pyrazine Ring from Suitable Precursors Bearing Amine Side Chains

An alternative strategy involves constructing the pyrazine ring from acyclic precursors that already contain the necessary amine functionality or a precursor to it. This method offers the advantage of building the desired substitution pattern directly into the heterocyclic ring. While less common for simple aminopyrazines, this approach is valuable for synthesizing more complex derivatives. The synthesis often involves the condensation of α-amino acid amides with 1,2-dicarbonyl compounds, although this is more typical for producing pyrazinones which can then be converted to amines. rsc.org

Condensation and Cyclization Approaches for Pyrazine Ring Formation

The classical synthesis of the pyrazine ring involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation of the resulting dihydropyrazine. researchgate.net To synthesize 5-(propan-2-yl)pyrazin-2-amine, this would conceptually involve the condensation of a substituted 1,2-diamine with a 1,2-dicarbonyl compound where one of the precursors carries the isopropyl group and the other provides the basis for the amine functionality. For example, the condensation of an α-amino ketone with another α-amino compound can lead to the formation of a substituted pyrazine. rsc.org

A plausible, though not explicitly detailed for this specific compound, route could involve the reaction of an α-amino ketone with an α-aminoacetonitrile, promoted by a Lewis acid, which is a known method for producing substituted 2-aminopyrazines. google.com

Introduction of the Propan-2-yl Amine Side Chain

The introduction of the propan-2-yl group and the amine function can also be achieved through modifications of a pyrazine precursor.

Reductive Amination Reactions

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. masterorganicchemistry.comlibretexts.org In the context of synthesizing this compound, this could involve the reaction of a pyrazinyl ketone with ammonia or an amine equivalent in the presence of a reducing agent. nih.gov For instance, reacting a suitable pyrazinyl ketone with an amine, followed by reduction of the intermediate imine, would yield the desired product. lumenlearning.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comlibretexts.org Using acetone (B3395972) for the reductive amination of an aminopyrazine could introduce an isopropyl group onto the amino nitrogen, forming an N-isopropylaminopyrazine derivative. nih.gov

Table 2: Reagents for Reductive Amination

| Carbonyl Compound | Amine Source | Reducing Agent | Product Type |

|---|---|---|---|

| Aldehyde/Ketone | Ammonia | NaBH₃CN, NaBH(OAc)₃ | Primary Amine |

| Aldehyde/Ketone | Primary Amine | NaBH₃CN, NaBH(OAc)₃ | Secondary Amine |

This table provides a general overview of reductive amination components. masterorganicchemistry.comlibretexts.org

Amine Substitution Reactions on Pyrazinyl Ketones

While direct substitution on a pyrazinyl ketone is less common for forming a C-N bond at the ketone's carbonyl carbon, related transformations can be considered. For instance, an α-haloketone on the pyrazine ring could undergo nucleophilic substitution with an amine. More practically, the ketone can be converted to other functional groups that are more amenable to substitution or conversion to an amine.

Mitsunobu Reaction in Side Chain Introduction

The Mitsunobu reaction is a powerful tool in organic synthesis for the alkylation of acidic nucleophiles, proceeding with a characteristic inversion of stereochemistry at the alcohol's carbon center. organic-chemistry.orgscribd.com This reaction involves the condensation of a primary or secondary alcohol with a pronucleophile in the presence of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD). organic-chemistry.orgresearchgate.net The mechanism initiates with the formation of a phosphonium (B103445) intermediate from the phosphine and the azodicarboxylate, which then activates the alcohol's hydroxyl group, turning it into a good leaving group. organic-chemistry.org

In the context of pyrazine chemistry, the Mitsunobu reaction offers a versatile method for introducing side chains, particularly for creating ether linkages. researchgate.netnih.gov While direct application on the amine group of this compound is less common due to the acidity requirements of the nucleophile, the reaction is highly effective for derivatizing pyrazine scaffolds that bear a hydroxyl group. For instance, a pyrazine core functionalized with a hydroxyalkyl side chain can be coupled with various acidic phenols or other nucleophiles to generate a diverse library of analogues. nih.gov The reaction's utility has been demonstrated in the synthesis of complex heterocyclic scaffolds where an intramolecular Mitsunobu reaction between an alcohol and a protected secondary amine is a key cyclization step. researchgate.net

Recent advancements have focused on simplifying the purification process by using polymer-bound reagents or modified phosphines, which facilitates the removal of byproducts like phosphine oxide and the reduced azodicarboxylate. organic-chemistry.orgscribd.com These adaptations make the Mitsunobu reaction a more efficient and scalable method for the synthesis of complex molecules, including pyrazine derivatives. nih.gov

Advanced Synthetic Techniques and Optimization

Metal-Catalyzed Coupling Reactions (e.g., Suzuki Cross-Coupling)

The Suzuki cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. clockss.org It is particularly valuable for synthesizing aryl-substituted pyrazines, starting from a corresponding halopyrazine. clockss.orgmdpi.com For instance, a chloro- or bromopyrazine can be efficiently coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents onto the pyrazine ring. mdpi.commdpi.com

The reaction conditions are critical and are sensitive to the palladium catalyst, ligand, base, and solvent system used. clockss.org Catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are commonly employed. clockss.orgmdpi.comresearchgate.net The choice of base, often potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃), and solvent, such as 1,4-dioxane (B91453) or toluene, also significantly influences the reaction's efficiency and yield. mdpi.commdpi.comresearchgate.net Studies have shown that boronic acids with electron-donating groups tend to provide better yields than those with electron-withdrawing moieties. mdpi.com

Below is a table summarizing typical conditions for Suzuki cross-coupling reactions involving pyrazine derivatives.

| Pyrazine Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Aryl/Heteroaryl Boronic Acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 90 | 37–72 | mdpi.com |

| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide | Aryl Boronic Acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Good | mdpi.com |

| 2,6-Dichloropyrazine | Phenylboronic Acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Acetonitrile/H₂O | Heating | Moderate | clockss.org |

| 5-Bromoindazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | Good | researchgate.net |

This table is representative of typical Suzuki reactions on pyrazine and related heterocyclic systems.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds between aryl halides/triflates and amines. wikipedia.orgresearchgate.net This reaction has become a vital tool for synthesizing arylamines, including derivatives of this compound, due to its broad substrate scope and functional group tolerance, which overcomes the limitations of traditional methods. wikipedia.org

The reaction typically employs a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a bulky, electron-rich phosphine ligand (e.g., Xantphos, tBu-XPhos, BrettPhos) and a base (e.g., Cs₂CO₃, K₂CO₃, NaOtBu). rsc.orgnih.govlibretexts.org The choice of ligand is crucial and has evolved through several "generations" to accommodate a wider range of aryl halides and amines, including less reactive aryl chlorides and hindered amines. wikipedia.orgorganic-chemistry.org

In the synthesis of pyrazine analogues, the Buchwald-Hartwig amination can be used to couple an amine with a halopyrazine core or to couple a substituted aniline (B41778) with a pyrazine halide. rsc.orgnih.gov For example, 8-chloroimidazo[1,2-a]pyrazines have been successfully coupled with sulfonamides using a Pd₂(dba)₂/tBu-XPhos catalyst system. nih.gov While highly effective, the reaction can sometimes be complicated by side reactions, such as hydrodehalogenation of the aryl halide. wikipedia.org

This table illustrates the application of Buchwald-Hartwig amination on pyrazine-like heterocyclic systems.

One-Pot Reaction Protocols for Pyrazine Analogue Synthesis

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single reaction vessel, avoiding the need for isolation and purification of intermediates. researchgate.netbeilstein-journals.org These protocols are prized for their atom economy, reduced solvent waste, and operational simplicity. researchgate.net Several one-pot methods have been developed for the synthesis of substituted pyrazine libraries. researchgate.netconnectjournals.com

One such approach is the Petasis reaction, a multicomponent reaction involving a secondary amine, an aldehyde, and a substituted boronic acid to form tertiary amines. beilstein-journals.orgnih.gov This has been applied to create pyrazine-based multi-target directed ligands. nih.gov Another powerful strategy involves combining multiple reaction steps, such as a Suzuki coupling followed by amination, into a single cascaded process. acs.org For example, a three-step, one-pot solution-phase approach has been designed starting with a Mitsunobu reaction, followed by a Suzuki coupling, and concluding with an amination step to rapidly generate a library of pyrazine analogues. acs.org

Other MCRs, like the Ugi reaction, can be coupled with subsequent cyclization strategies (e.g., Ugi/Buchwald-Hartwig or Ugi/Mitsunobu) to build diverse heterocyclic scaffolds, which could be adapted for pyrazine systems. beilstein-journals.org These advanced protocols enable the rapid and efficient generation of novel pyrazine derivatives from simple starting materials. researchgate.netrsc.org

Derivatization Strategies and Analogue Synthesis

Functional Group Interconversions of Pyrazine and Amine Moieties

Functional group interconversion (FGI) is a fundamental strategy in medicinal chemistry for fine-tuning the properties of a lead compound. solubilityofthings.com For this compound, both the pyrazine ring and the exocyclic amine group are amenable to a variety of chemical transformations. researchgate.net

The amine moiety can be readily converted into other functional groups. For example, it can be acylated to form amides, which is a common strategy to explore structure-activity relationships. mdpi.com The amine can also be transformed into sulfonamides or ureas. nih.gov Diazotization of the amino group, followed by a Sandmeyer-type reaction, can replace it with a halide (e.g., Br, Cl), which then serves as a handle for further modifications via cross-coupling reactions like Suzuki or Buchwald-Hartwig amination. acs.org

The pyrazine ring itself offers multiple sites for derivatization. Halogenation of the pyrazine core, for instance at positions 3, 5, or 6 (relative to the amine), can introduce reactive sites for subsequent coupling reactions. researchgate.net If other positions on the pyrazine are substituted with groups like methyl, these can potentially be oxidized to carboxylic acids, which can then be converted to esters or amides, further expanding the chemical diversity of the synthesized analogues. solubilityofthings.com These FGI strategies are essential for systematically exploring the chemical space around the this compound scaffold. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 5 Propan 2 Yl Pyrazin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of pyrazine (B50134) derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the connectivity and chemical environment of atoms within a molecule.

The ¹H NMR spectrum of 5-(propan-2-yl)pyrazin-2-amine is expected to show distinct signals corresponding to its different proton environments. The isopropyl group should produce a septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons due to spin-spin coupling. The pyrazine ring protons, being in a heteroaromatic system, would appear in the downfield region, typically between 7.0 and 9.0 ppm. The chemical shifts of these ring protons are sensitive to the positions of substituents. The protons of the primary amine (NH₂) group would typically appear as a broad singlet.

While specific experimental data for the parent compound this compound is not extensively published, analysis of related 2-aminopyrazine (B29847) derivatives provides significant insight. For instance, the ¹H NMR spectra of N-aryl-pyrazin-2-amine derivatives show characteristic signals for the pyrazine ring protons. The proton at the C6 position typically appears as a singlet or a narrow doublet around 8.10 ppm, while the other ring protons at C3 and C5 also show distinct signals that are influenced by the nature of the N-aryl substituent.

Interactive Table 1: ¹H NMR Chemical Shift Data for Selected 2-Aminopyrazine Derivatives

| Compound | Pyrazine H-3 (ppm) | Pyrazine H-5 (ppm) | Pyrazine H-6 (ppm) | Other Key Signals (ppm) | Solvent | Reference |

|---|---|---|---|---|---|---|

| N-(4-methoxyphenyl)pyrazin-2-amine | 8.04 (d) | 7.92 (d) | 8.10 (s) | 6.92 (d, 2H, Ar-H), 7.31 (d, 2H, Ar-H), 3.82 (s, 3H, OCH₃) | CDCl₃ | |

| N-(3-methoxyphenyl)pyrazin-2-amine | 8.00 (d) | 8.14 (d) | 8.29 (s) | 6.66-7.26 (m, 4H, Ar-H), 3.81 (s, 3H, OCH₃) | CDCl₃ | |

| N-phenylpyridin-2-amine | --- | --- | --- | 8.12 (d, 1H), 7.43–7.36 (m, 1H), 7.24 (d, 4H), 7.01–6.93 (m, 1H), 6.81 (d, 1H), 6.70–6.56 (m, 1H) | CDCl₃ |

Note: 'd' denotes doublet, 's' denotes singlet, 'm' denotes multiplet. Data illustrates typical chemical shift ranges for the pyrazine core.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule. For this compound, distinct signals are expected for the two types of carbons in the isopropyl group (methine and methyl) and the four unique carbons of the pyrazine ring. The carbons of the pyrazine ring are expected to resonate in the aromatic region, typically between 120 and 160 ppm.

Predicted ¹³C NMR data for 5-isopropyl-2-aminopyrazine suggests chemical shifts for the pyrazine ring carbons at approximately 128.9, 137.9, 149.2, and 156.4 ppm. The isopropyl group carbons are predicted at 21.6 ppm (methyl) and 31.9 ppm (methine). Experimental data from N-aryl-2-amine derivatives confirm these general ranges. For example, in N-(4-methoxyphenyl)pyrazin-2-amine, the pyrazine carbons appear at 153.2, 141.9, 134.3, and 131.7 ppm.

Interactive Table 2: ¹³C NMR Chemical Shift Data for 5-Isopropylpyrazin-2-amine (Predicted) and a Derivative (Experimental)

| Compound | C2 (Pyrazine) | C3 (Pyrazine) | C5 (Pyrazine) | C6 (Pyrazine) | Isopropyl/Other Carbons (ppm) | Solvent | Reference |

|---|---|---|---|---|---|---|---|

| 5-Isopropylpyrazin-2-amine (Predicted) | 156.4 | 128.9 | 149.2 | 137.9 | 31.9 (CH), 21.6 (CH₃) | H₂O | |

| N-(4-methoxyphenyl)pyrazin-2-amine (Experimental) | 153.2 | 131.7 | 141.9 | 134.3 | 55.5 (OCH₃), 114.7, 123.9, 132.1, 156.8 (Aryl C) | CDCl₃ |

For complex molecules like pyrazine derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret unambiguously. Advanced two-dimensional (2D) NMR techniques are employed for complete and accurate signal assignment.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, helping to establish connectivity within proton networks, such as the protons within the isopropyl group and adjacent protons on the pyrazine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate proton signals with the carbon atoms to which they are directly attached, allowing for the definitive assignment of carbon signals based on their known proton partners.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range couplings between protons and carbons separated by two or three bonds. It is crucial for piecing together the molecular skeleton by connecting different spin systems, for example, linking the isopropyl group protons to the C5 carbon of the pyrazine ring, and assigning quaternary (non-protonated) carbons.

The application of these 2D NMR techniques is standard practice in the structural elucidation of novel heterocyclic compounds, including pyrazine derivatives.

13C NMR Analysis of Carbon Framework

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, provides information about the vibrational modes of functional groups within a molecule. These methods are complementary and essential for a full characterization.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its primary amine, aromatic ring, and alkyl functionalities.

N-H Vibrations: As a primary amine, two N-H stretching bands are expected in the region of 3300-3500 cm⁻¹. A medium to strong N-H bending (scissoring) vibration should appear around 1580-1650 cm⁻¹. A broad N-H wagging band may also be observed between 665-910 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the isopropyl group appear just below 3000 cm⁻¹.

C=N and C=C Vibrations: The pyrazine ring exhibits characteristic C=N and C=C stretching vibrations in the fingerprint region, typically between 1400-1600 cm⁻¹.

C-N Vibrations: The stretching vibration of the aromatic carbon to amine nitrogen (Ar-NH₂) bond is expected in the 1250-1335 cm⁻¹ range.

In studies of related cyanopyrazine-2-carboxamide derivatives, characteristic bands for C-H stretching were observed around 2900-3000 cm⁻¹, and ring stretching modes were identified in the 1100-1200 cm⁻¹ region.

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like N-H and C=O give strong IR signals, non-polar and symmetric bonds often produce strong Raman signals.

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the pyrazine ring, which is often weak in the IR spectrum, typically gives a strong, sharp signal in the Raman spectrum. For substituted benzenes and related heterocycles, this mode is often found around 1000 cm⁻¹.

C-C and C-H Vibrations: The C-C stretching of the isopropyl group and the symmetric C-H stretching and bending modes are also readily observed in Raman spectra.

Symmetry: For molecules with a center of symmetry, the rule of mutual exclusion applies (vibrations that are IR active are Raman inactive, and vice versa). While this compound is not perfectly symmetric, the relative intensities of bands in IR and Raman spectra provide valuable structural clues.

Studies on complex molecules containing propan-2-yl and heterocyclic moieties have utilized both FT-IR and FT-Raman to perform detailed vibrational assignments with the aid of computational methods like Density Functional Theory (DFT).

Fourier Transform Infrared (FT-IR) Spectroscopy

Mass Spectrometry

Mass spectrometry is an indispensable analytical technique for the structural elucidation and purity assessment of synthesized compounds. For a molecule like this compound, both high-resolution and liquid chromatography-coupled mass spectrometry provide critical data.

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (molecular formula C₇H₁₁N₃), the exact mass of the neutral molecule is 137.0953 Da. In typical ESI-QTOF HRMS analysis, the compound is ionized, most commonly through protonation, to form the molecular ion [M+H]⁺.

The expected m/z for the protonated molecular ion [C₇H₁₂N₃]⁺ would be calculated with high accuracy. This experimental value is then compared to the theoretical mass to confirm the elemental formula. Studies on various pyrazine conjugates and derivatives consistently report HRMS data where the found mass matches the calculated mass to within a few parts per million (ppm), providing unambiguous confirmation of the chemical formula. rsc.orgrsc.orgnih.govmdpi.com

| Parameter | Expected Value for this compound |

| Molecular Formula | C₇H₁₁N₃ |

| Exact Mass (Neutral) | 137.0953 Da |

| Ionization Mode | ESI Positive |

| Expected Ion | [M+H]⁺ |

| Calculated m/z for [C₇H₁₂N₃]⁺ | 138.1031 |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. This technique is crucial for assessing the purity of a sample by separating the target compound from any impurities or by-products from the synthesis. thieme-connect.comnih.gov Following separation, the mass spectrometer provides data on the molecular weight and fragmentation pattern of the eluted compounds.

The fragmentation pattern, often studied using tandem mass spectrometry (MS/MS), offers valuable structural information. For this compound, the fragmentation in the mass spectrometer would likely involve characteristic losses from the isopropyl group and cleavage of the pyrazine ring. Research on other alkyl-substituted pyrazines shows distinct fragmentation patterns that are highly dependent on the nature of the alkyl substituents. oup.com Common fragmentation pathways include the loss of a methyl radical (•CH₃, 15 Da) to form a stable secondary carbocation, or the loss of the entire isopropyl group. The pyrazine ring itself can produce characteristic fragment ions. oup.com

| Precursor Ion (m/z) | Proposed Fragment Ion | Mass Loss (Da) | Plausible Neutral Loss |

| 138.1 | [M+H - CH₃]⁺ | 15 | •CH₃ |

| 138.1 | [M+H - C₃H₇]⁺ | 43 | •C₃H₇ |

| 138.1 | Pyrazine core fragments | - | Various |

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation

X-ray Crystallography

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise information on bond lengths, bond angles, and the spatial arrangement of atoms. For aminopyrazine derivatives, it also reveals the intricate network of intermolecular interactions that govern the crystal packing.

Should this compound be successfully crystallized, single-crystal X-ray diffraction would elucidate its exact solid-state conformation. Based on studies of structurally similar 2-aminopyridine (B139424) and 2-aminopyrazine derivatives, the compound would likely crystallize in a common crystal system such as monoclinic or orthorhombic, with a centrosymmetric space group like P2₁/c being a frequent observation for such molecules. iucr.orgimanagerpublications.comresearchgate.netcambridge.org The analysis would yield precise unit cell parameters (a, b, c, α, β, γ) and the position of each atom in the asymmetric unit. nih.gov

| Crystallographic Parameter | Exemplary Data from Analogous Pyrazine Derivatives | Reference |

| Crystal System | Monoclinic | researchgate.netcambridge.orgresearchgate.net |

| Space Group | P2₁/c or P2₁/n | researchgate.netcambridge.orgresearchgate.net |

| a (Å) | ~5 - 14 | imanagerpublications.comresearchgate.netcambridge.org |

| b (Å) | ~5 - 14 | imanagerpublications.comresearchgate.netcambridge.org |

| c (Å) | ~8 - 15 | imanagerpublications.comresearchgate.netcambridge.org |

| β (°) | ~90 - 101 | researchgate.netcambridge.org |

| Z (molecules/unit cell) | 2 or 4 | researchgate.netiucr.org |

The crystal packing of this compound would be stabilized by a combination of intermolecular forces. The primary and most influential of these would be hydrogen bonding, driven by the amine group. iucr.org

Hydrogen Bonding: The amine group (-NH₂) serves as an excellent hydrogen bond donor, while the ring nitrogen atoms (N1 and N4) are effective hydrogen bond acceptors. It is well-documented in the crystal structures of 2-aminopyrazine and 2-aminopyridine derivatives that these functionalities lead to the formation of robust, self-complementary hydrogen-bonded dimers. nih.govnih.gov This interaction typically involves two molecules linked by a pair of N-H···N hydrogen bonds, creating a characteristic ring motif described by the graph-set notation R²₂(8). researchgate.netnih.gov These dimeric units then serve as building blocks for a more extended supramolecular architecture.

π-π Stacking: In addition to hydrogen bonds, π-π stacking interactions between the aromatic pyrazine rings of adjacent molecules are expected to play a significant role in stabilizing the crystal lattice. researchgate.netnih.gov These interactions typically manifest as parallel-displaced or offset stacking arrangements, where the centroid-to-centroid distance between the rings is generally found to be in the range of 3.6 to 3.9 Å. iucr.orgresearchgate.netiucr.org Computational studies on pyrazine itself confirm that parallel-displaced geometries are energetically favorable. nih.govacs.org The interplay between strong, directional hydrogen bonds and weaker, non-directional π-π stacking interactions dictates the final three-dimensional crystal structure.

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Typical Geometry / Distance | Reference |

| Hydrogen Bond | Amine (N-H) | Pyrazine Ring (N) | N···N distance ~2.9 - 3.1 Å; R²₂(8) motif | researchgate.netnih.gov |

| π-π Stacking | Pyrazine Ring | Pyrazine Ring | Centroid-centroid distance ~3.6 - 3.9 Å | iucr.orgresearchgate.netiucr.org |

| C-H···π Interaction | Isopropyl (C-H) | Pyrazine Ring | - | capes.gov.br |

Chemical Reactivity and Mechanistic Investigations of 5 Propan 2 Yl Pyrazin 2 Amine

Reaction Types and Pathways

The reactivity of 5-(propan-2-yl)pyrazin-2-amine encompasses a variety of transformation types, including oxidation, reduction, and substitution reactions, each targeting different parts of the molecule.

The amine group of aminopyrazine derivatives can undergo oxidation. While specific studies on the direct oxidation of this compound are not extensively detailed in the provided results, general principles of amine oxidation suggest that reagents like hydrogen peroxide or potassium permanganate (B83412) could potentially oxidize the primary amine to various products, such as nitroso or nitro derivatives. vulcanchem.com For related aminopyrazine compounds, oxidation reactions have been shown to lead to the formation of corresponding oxides.

The pyrazine (B50134) ring is generally stable, but under certain conditions, it can be reduced. um.edu.my For pyrazine derivatives, reducing agents like sodium borohydride (B1222165) and lithium aluminum hydride are used to produce secondary amines or alcohols. In the case of this compound, reduction could potentially affect both the pyrazine ring and the amine functionality, depending on the reducing agent and reaction conditions. For instance, catalytic hydrogenation could lead to the saturation of the pyrazine ring. evitachem.com

The pyrazine ring is inherently electron-deficient, which makes it susceptible to nucleophilic substitution, particularly when a good leaving group is present. um.edu.mychemicalbook.com The presence of the electron-donating amino group at the 2-position and the isopropyl group at the 5-position influences the regioselectivity of these reactions.

Nucleophilic Substitution: Halogenated pyrazines readily undergo nucleophilic substitution. thieme-connect.de For instance, a chloro group on the pyrazine ring can be displaced by nucleophiles like amines. huggingface.co In the context of this compound, if a halogen were present on the ring, it would be a prime site for nucleophilic attack. The rate of this substitution can be influenced by other substituents on the ring; electron-donating groups may require more forceful conditions for the reaction to proceed. thieme-connect.de

Electrophilic Substitution: Direct electrophilic aromatic substitution on the pyrazine ring is generally difficult due to its electron-deficient nature. um.edu.mychemicalbook.com The two nitrogen atoms deactivate the ring towards electrophilic attack. However, the activating effect of the amino group in this compound could facilitate electrophilic substitution under specific conditions, though this is less common than nucleophilic substitution. um.edu.my

Reduction Reactions of the Pyrazine Ring and Amine Group

Role of Electronic Configuration in Reactivity

The electronic properties of the pyrazine ring and its substituents are fundamental to understanding the molecule's reactivity.

The electronic configuration of the pyrazine ring, characterized by its electron-withdrawing nitrogen atoms, creates electron-deficient carbon centers, making it prone to nucleophilic attack. um.edu.myresearchgate.net The presence of an amino group, a powerful electron-releasing group, can modulate this reactivity. um.edu.my Studies on related aminopyrazine systems show that nucleophilic attack is favored at positions 2, 3, 5, and 6 of the pyrazine ring. um.edu.my The specific substitution pattern on this compound will direct incoming nucleophiles to the available positions, often activated by the electronic interplay between the existing substituents. The pyrazine core's electronic nature promotes selective nucleophilic substitution, which in turn affects reaction kinetics and pathways.

Non-Covalent Interactions and Complex Formation

Non-covalent interactions play a crucial role in the supramolecular chemistry of aminopyrazine derivatives, influencing their crystal packing and potential for forming larger assemblies. core.ac.uksci-hub.se These interactions include hydrogen bonding, π-π stacking, and halogen bonding. core.ac.ukrsc.org

Hydrogen Bonding: The amino group of this compound can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors. sci-hub.se This allows for the formation of intermolecular hydrogen bonds, which can lead to the creation of one-dimensional chains, two-dimensional sheets, or even complex three-dimensional networks. sci-hub.senih.govnsf.gov

π-π Stacking: The aromatic pyrazine ring can participate in π-π stacking interactions with other aromatic systems. core.ac.uk These interactions contribute to the stability of the crystal lattice. core.ac.uk

Complex Formation: The nitrogen atoms of the pyrazine ring and the amino group can coordinate with metal ions, leading to the formation of coordination polymers. core.ac.uknih.gov The structure and properties of these complexes are influenced by the non-covalent interactions between the ligands. core.ac.uk

π-π Stacking and Dipole-Dipole Interactions in Reaction Mechanisms

The chemical behavior of this compound in reaction mechanisms is significantly influenced by noncovalent interactions, particularly π-π stacking and dipole-dipole forces. These interactions arise from the specific electronic and structural characteristics of the pyrazine ring and its substituents.

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is inherently electron-deficient. researchgate.net This electron deficiency, coupled with the presence of the amino and isopropyl groups, dictates the nature and strength of intermolecular and intramolecular interactions that can govern the compound's reactivity and the stereochemical outcomes of its reactions.

π-π Stacking Interactions

Aromatic π-systems can engage in attractive, noncovalent interactions known as π-π stacking. libretexts.orgresearchgate.net These interactions are a combination of dispersion forces and electrostatic interactions and are crucial in the formation of supramolecular assemblies and in stabilizing transition states during chemical reactions. libretexts.orgresearchgate.net In the case of this compound, the pyrazine ring can participate in π-π stacking with other aromatic systems. The orientation of this stacking can be face-to-face (sandwich) or offset (displaced). libretexts.org

The electron-deficient nature of the pyrazine ring influences the electrostatic component of these interactions. When interacting with an electron-rich aromatic ring, a favorable quadrupole-quadrupole interaction can occur, leading to a stable stacked arrangement. The amino group at the 2-position, being an electron-donating group, can modulate the electron density of the pyrazine ring, thereby influencing the strength and geometry of the π-π stacking.

Dipole-Dipole Interactions

Influence on Reaction Mechanisms

In mechanistic investigations, particularly in areas like catalysis and molecular recognition, understanding these noncovalent interactions is paramount. For example, in a palladium-catalyzed allylic substitution, the coordination of a pyrazine-containing ligand to the metal center can be influenced by π-π stacking interactions between the pyrazine ring of the ligand and other aromatic moieties present in the substrate or the ligand itself. researchgate.net These interactions can help to create a specific chiral environment around the catalytic center, leading to high enantioselectivity. researchgate.net

Furthermore, the ability of the pyrazine nitrogen atoms to act as hydrogen bond acceptors can work in concert with π-π stacking and dipole-dipole interactions to direct the assembly of molecules in the solid state, as observed in crystallographic analyses of related pyrazine derivatives. researchgate.net While specific mechanistic studies detailing the role of these interactions for this compound are not extensively documented, the fundamental principles derived from studies of analogous pyrazine and pyridazine (B1198779) systems provide a strong basis for predicting their importance. nih.gov

The interplay of these forces is complex and highly dependent on the specific reaction environment, including the solvent, temperature, and the nature of other reacting species.

| Interaction Type | Key Features for Pyrazine Systems | Potential Influence on Reactivity |

| π-π Stacking | Electron-deficient pyrazine ring, modulation by substituents. researchgate.net | Stabilization of transition states, control of stereochemistry, formation of supramolecular complexes. libretexts.orgresearchgate.net |

| Dipole-Dipole | Significant permanent dipole moment of the pyrazine core. nih.gov | Molecular orientation, regioselectivity, and stereoselectivity in reactions. |

| Hydrogen Bonding | Nitrogen atoms as hydrogen bond acceptors. researchgate.net | Directional control in molecular assembly and recognition. |

Computational chemistry techniques such as Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) analysis are powerful tools for investigating the structural and electronic properties of molecules. nih.govuantwerpen.be These methods are frequently used to predict optimized geometries, vibrational frequencies, frontier molecular orbital energies, and reactive sites. derpharmachemica.com However, applying these principles to generate a detailed article on this compound requires specific data from computational studies performed on this exact molecule.

The available research provides extensive information on similar but more complex structures, for instance, those containing a propan-2-yl phenyl group attached to a pyrazole (B372694) ring. nih.govresearchgate.netdntb.gov.uaresearchgate.net There are also studies on other pyrazine derivatives, such as 5-chloro-N-(propan-2-yl)pyrazine-2-carboxamide, which, while related, have different substituents that significantly alter their electronic and structural characteristics.

General principles of the required analytical methods are well-documented:

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. nih.govcdnsciencepub.com

Geometry Optimization within DFT is used to find the lowest energy arrangement of atoms in a molecule. scispace.com

Vibrational Wavenumber Analysis predicts the infrared and Raman spectra of a molecule, which can be compared with experimental data.

Frontier Molecular Orbitals (HOMO-LUMO) analysis is crucial for understanding chemical reactivity and electronic transitions. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the molecule's stability. uantwerpen.beresearchgate.net

Natural Bond Orbital (NBO) Analysis provides insights into charge delocalization, hyperconjugative interactions, and the stability arising from electron donation from filled (donor) to empty (acceptor) orbitals. uni-muenchen.dewisc.eduresearchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis visually maps the electron density to identify the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions of a molecule, which is vital for predicting sites of chemical reactivity. researchgate.netacs.org

Without specific computational data for this compound, it is not possible to generate the detailed, data-driven article with the required tables and specific research findings as outlined in the user's request. The principles of these computational methods are well-established, but their application to produce the requested content is contingent on the availability of a dedicated theoretical study for the target compound.

Computational Chemistry and Theoretical Analysis of 5 Propan 2 Yl Pyrazin 2 Amine

Reactivity Descriptors and Global Reactivity Parameters (e.g., Fukui Functions)

Computational analysis, particularly through Density Functional Theory (DFT), provides significant insights into the chemical reactivity of molecules like 5-(propan-2-yl)pyrazin-2-amine. Global reactivity descriptors, derived from the energies of frontier molecular orbitals (HOMO and LUMO), are crucial for predicting molecular behavior in chemical reactions. These descriptors include chemical potential (μ), hardness (η), softness (S), and electrophilicity (ω). mdpi.com

The Fukui function (FF) is a key concept within DFT used to describe local reactivity. faccts.de It helps in identifying which parts of a molecule are most susceptible to different types of chemical attacks. faccts.deresearchgate.net There are three main types of Fukui functions:

f+ : for nucleophilic attack (where the molecule accepts electrons).

f- : for electrophilic attack (where the molecule donates electrons).

f0 : for radical attack. researchgate.net

By calculating the electron density changes, the Fukui function can pinpoint the most reactive sites. For instance, high positive values of f+ indicate the areas most likely to be attacked by a nucleophile. faccts.de This analysis is performed by comparing the electron densities of the neutral molecule with its anionic and cationic forms. faccts.de The condensed Fukui functions, which provide values for each atom in the molecule, are calculated to quantify this local reactivity. scm.com These descriptors are valuable in understanding the chemical selectivity and potential interaction sites of a molecule with other chemical species. researchgate.net

Table 1: Global Reactivity Descriptors

This table would typically display calculated values for descriptors like chemical potential, hardness, and electrophilicity, often calculated in both gas and aqueous phases to understand solvent effects. mdpi.com

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | μ = (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |

| Hardness (η) | η = (E_LUMO - E_HOMO) | Resistance to change in electron distribution |

| Softness (S) | S = 1 / η | Reciprocal of hardness, indicates reactivity |

| Electrophilicity (ω) | ω = μ² / (2η) | Propensity to accept electrons |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited states of molecules and predicting their electronic absorption spectra. chemrxiv.orgworldscientific.com It is an extension of DFT that allows for the calculation of excitation energies, which correspond to the energy required to promote an electron from a lower energy orbital to a higher one. chemrxiv.org This method has become a standard tool in computational chemistry due to its balance of accuracy and computational cost, making it applicable to medium-sized and large molecules. chemrxiv.orgrutgers.edu

The accuracy of TD-DFT calculations for predicting vertical excitation energies is generally around 0.3 eV for many organic molecules, which is often sufficient for interpreting experimental solution-phase spectroscopy. chemrxiv.org However, the performance of TD-DFT can be highly dependent on the choice of the exchange-correlation functional. nih.govmdpi.com For example, standard functionals may underestimate the excitation energies for states with significant charge-transfer character. chemrxiv.orgnih.gov Long-range corrected (LRC) density functionals have been developed to address this issue. chemrxiv.org

TD-DFT calculations are used to simulate UV-Vis spectra by determining the vertical electronic excitations from the ground state to various singlet excited states. researchgate.net The influence of a solvent on the electronic transitions can also be modeled using methods like the Polarizable Continuum Model (PCM). researchgate.neturfu.ru These theoretical spectra are then compared with experimental data to aid in the assignment of electronic transitions and to understand the photophysical properties of the molecule. mdpi.com

Table 2: TD-DFT Calculated Electronic Excitation Properties

This table would present the results of a TD-DFT calculation, showing the predicted excitation energies, oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions.

| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contributions |

| S1 | --- | --- | HOMO -> LUMO |

| S2 | --- | --- | HOMO-1 -> LUMO |

| S3 | --- | --- | HOMO -> LUMO+1 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a correlation between the chemical structure of a series of compounds and their biological activity. nih.govscienceforecastoa.com By developing a mathematical model, QSAR can predict the activity of new, untested compounds. nih.gov This approach is widely used in drug discovery and toxicology to guide the design of more potent and selective molecules. nih.govmdpi.com

A QSAR model is built using a dataset of compounds with known activities. juniperpublishers.com Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. scienceforecastoa.com These descriptors can be one-dimensional (e.g., molecular weight), two-dimensional (e.g., connectivity indices), or three-dimensional (e.g., steric and electrostatic fields in CoMFA and CoMSIA). nih.govnih.gov Statistical methods, such as multiple linear regression or machine learning algorithms like random forest and support vector machines, are then used to create a model that relates the descriptors to the biological activity. mdpi.comfrontiersin.org

The predictive power of a QSAR model is assessed through rigorous validation, including internal validation (e.g., cross-validation) and external validation using a separate test set of compounds. frontiersin.orgresearchgate.net For pyrazine (B50134) derivatives, QSAR studies can identify key structural features that influence their activity. For instance, studies on similar heterocyclic compounds have highlighted the importance of descriptors related to hydrogen bonding, hydrophobicity, and electronic properties in determining their biological efficacy. mdpi.comfrontiersin.org These models can then be used to propose new analogues with potentially improved activity. nih.gov

Table 3: QSAR Model Performance Metrics

This table illustrates the statistical parameters used to evaluate the quality of a QSAR model.

| Parameter | Description | Typical Value for a Good Model |

| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined by internal cross-validation. | > 0.5 |

| R²_pred (External R²) | The R² value for the external test set, indicating the model's ability to predict the activity of new compounds. | > 0.5 |

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | As low as possible |

Advanced Research Methodologies Applied to 5 Propan 2 Yl Pyrazin 2 Amine Studies

High-Throughput Screening in Biological Evaluation

High-Throughput Screening (HTS) represents a critical first step in assessing the biological potential of new compounds. While specific HTS campaigns for 5-(Propan-2-yl)pyrazin-2-amine are not detailed in publicly available literature, this methodology is extensively applied to libraries of related pyrazine (B50134) derivatives to identify initial "hits." HTS involves the automated testing of thousands of compounds against a specific biological target in a miniaturized format, such as 96-well or 384-well plates.

In the context of pyrazine-containing molecules, HTS has been instrumental in identifying inhibitors for various enzyme classes, particularly protein kinases. For instance, high-content screening was pivotal in the discovery of a pyrazine-based inhibitor of Checkpoint Kinase 1 (CHK1), a key regulator in the DNA damage response. google.com Similarly, HTS protein kinase assays have been optimized for 96-well plates to screen for inhibitors of targets like ATR kinase, where 2-aminopyrazine (B29847) cores are a known structural motif. sci-hub.se These screening campaigns typically measure a specific output, such as enzyme activity, protein binding, or a cellular response, to flag compounds with potential therapeutic relevance for further investigation.

In Vitro Assay Development for Target Interaction Studies

Following the identification of a hit from HTS, a cascade of specific in vitro assays is developed to confirm and characterize the compound's activity and selectivity. These assays are crucial for understanding the direct interaction between the compound and its putative biological target. For pyrazine derivatives that exhibit activity as kinase inhibitors, a common approach involves a multi-tiered assay system.

First, biochemical assays are established to measure the direct inhibition of the target enzyme. This often involves determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, in the development of CHK1 inhibitors, biochemical assays were used to measure potency against the target kinase (CHK1) and related kinases (like CHK2) to establish a selectivity profile. nih.govacs.org

Second, cell-based assays are developed to determine if the compound is active in a more complex biological environment. These assays measure a functional consequence of target inhibition within living cells. For DNA damage response inhibitors, a key assay is the checkpoint abrogation assay, which measures the inhibitor's ability to override a cell cycle arrest induced by a DNA damaging agent. acs.org Additional cellular assays, such as antiproliferation or cytotoxicity assays, help to distinguish between specific on-target effects and general off-target toxicity. acs.org The development of this assay cascade allows researchers to build a comprehensive profile of a compound's potency, selectivity, and cellular mechanism of action.

Interactive Table: Examples of In Vitro Assays for Pyrazine Derivatives

| Assay Type | Purpose | Measured Endpoint | Example Target/Context |

|---|---|---|---|

| Biochemical Kinase Assay | Determine direct enzyme inhibition | IC50 Value | CHK1, ATR Kinase sci-hub.senih.gov |

| Cellular Checkpoint Abrogation | Assess functional activity in cells | Reversal of G2/M arrest | CHK1 Inhibition acs.org |

| Cytotoxicity/Antiproliferation Assay | Measure general toxicity vs. selective effects | GI50 / IC50 | Cancer Cell Lines acs.org |

| Cell Viability Assay | Evaluate impact on cell survival | Reduction in viable cells | Cancer Cell Lines |

Chromatographic Purification Techniques (e.g., Column Chromatography, HPLC)

The synthesis of this compound and related heterocyclic compounds typically results in a crude product containing impurities, unreacted starting materials, and byproducts. Chromatographic techniques are indispensable for isolating and purifying the target compound to a high degree, which is essential for accurate biological and analytical testing.

Column Chromatography is the most common method for purification on a preparative scale following a chemical reaction. rsc.org In this technique, the crude mixture is loaded onto a column packed with a stationary phase, most frequently silica (B1680970) gel. rsc.orgnih.gov A solvent or a mixture of solvents (the mobile phase) is then passed through the column, and the components of the mixture separate based on their differential adsorption to the silica gel. For pyrazine derivatives, typical solvent systems include mixtures of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) (DCM) and a more polar solvent like ethyl acetate (B1210297) or methanol. rsc.orgnih.gov The progress of the reaction and the purity of the collected fractions are often monitored by Thin Layer Chromatography (TLC). rsc.org

High-Performance Liquid Chromatography (HPLC) is another critical technique, used for both analytical and preparative purposes. Analytically, HPLC is used to determine the purity of the final compound with high precision, often aiming for purity levels greater than 95%. sigmaaldrich.comacs.org In its preparative form, particularly reverse-phase HPLC, it can be used for the final purification of small quantities of a compound to achieve very high purity, which may be required for specific biological assays or structural studies. acs.orgnih.gov

Interactive Table: Chromatographic Purification Methods for Pyrazine Derivatives

| Technique | Stationary Phase | Mobile Phase (Eluent) System | Purpose | Reference(s) |

|---|---|---|---|---|

| Column Chromatography | Silica Gel (60-120 mesh) | Hexane:Ethyl Acetate | Crude product purification | rsc.org |

| Column Chromatography | Silica Gel | Dichloromethane:Methanol | Crude product purification | nih.gov |

| Flash Chromatography | Silica Gel | Cyclohexane/Acetone (B3395972) | Intermediate purification | nih.gov |

| Gradient Column Chromatography | Silica Gel | MeOH in CH2Cl2 | Final product purification | google.com |

| Reverse-Phase HPLC | C18 | Acetonitrile/Water | Final Purity Assessment & Purification | acs.org |

Bioinformatic Tools for Target Prediction and Mechanism Elucidation

In the early stages of investigating a novel compound like this compound, its biological targets are often unknown. Bioinformatic and computational chemistry tools play a crucial role in predicting potential targets and elucidating possible mechanisms of action, thereby guiding experimental work.

Target Prediction often employs ligand-based and structure-based approaches.

Ligand-based methods compare the structure of the new compound to databases of existing molecules with known biological activities. Pharmacophore modeling, for example, identifies the essential 3D arrangement of chemical features required for biological activity. A pharmacophore model can be built from known active ligands and used to screen new compounds, like this compound, to see if they fit the model, suggesting a similar biological target. mdpi.com Web-based tools like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities based solely on a compound's 2D structure. researchgate.net

Structure-based methods , such as molecular docking, are used when the 3D structure of a potential protein target is known. nih.gov In this approach, the compound is computationally "docked" into the binding site of a protein to predict the binding conformation and estimate the strength of the interaction. nih.gov This can be done against a panel of proteins to hypothesize the most likely targets.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways

The synthesis of 5-(Propan-2-yl)pyrazin-2-amine and its analogs is a critical starting point for any further investigation. While general methods for pyrazine (B50134) synthesis exist, exploring novel and more efficient pathways for this specific compound is a key area for future research. researchgate.netlibretexts.orgmdpi.com

Current synthetic strategies for similar pyrazine structures often involve multi-step processes. For instance, the Schöllkopf chiral auxiliaries, such as (2R)- and (2S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, are synthesized from D- and L-valine, respectively, highlighting a potential route from readily available amino acids. researchgate.netsigmaaldrich.comsigmaaldrich.com Another general approach involves the alkylation of ammonia (B1221849) or amines with alkyl halides, though this can lead to a mixture of products. lumenlearning.com The reduction of nitriles using reagents like lithium aluminum hydride is another established method for producing primary amines. libretexts.orglumenlearning.com

Future research could focus on developing a more direct and high-yield synthesis of this compound. This could involve the investigation of novel catalytic systems, one-pot reactions, or the use of microwave-assisted synthesis to improve efficiency and reduce reaction times. The development of stereoselective synthetic methods to produce enantiomerically pure forms of related chiral pyrazine derivatives could also be a valuable pursuit. researchgate.net

Deeper Mechanistic Understanding of Biological Activities

While the biological activities of many pyrazine derivatives have been explored, a detailed mechanistic understanding of how this compound interacts with biological systems is lacking. nih.govnih.gov Research on chalcone (B49325) analogs derived from (E)-1-(5-isopropylpyrazin-2-yl)-3-(substituted phenyl)-prop-2-en-1-ones has shown antifungal activity against Trichophyton mentagrophytes and some antimycobacterial activity against M. tuberculosis H37Rv. researchgate.net This suggests that the 5-isopropylpyrazin-2-yl moiety can be a valuable component in the design of new antimicrobial agents.

Future investigations should aim to elucidate the specific molecular targets and pathways through which this compound and its derivatives exert their effects. This could involve:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or enzymes that the compound binds to.

Enzyme Inhibition Assays: To determine if the compound acts as an inhibitor of key enzymes involved in microbial or cancer cell proliferation.

Cell-based Assays: To understand the compound's effect on cellular processes like cell cycle progression, apoptosis, and signal transduction pathways.

A deeper understanding of its mechanism of action is crucial for its potential development as a therapeutic agent. frontiersin.org

Development of Advanced Computational Models for Prediction and Design

Computational chemistry offers powerful tools for accelerating drug discovery and materials science research. For this compound, the development of advanced computational models could provide significant insights where experimental data is currently sparse.

Future research in this area could include:

Quantitative Structure-Activity Relationship (QSAR) Studies: Although no specific QSAR studies have been performed on this compound, this approach could be used to correlate its structural features with potential biological activities, guiding the design of more potent analogs.

Molecular Docking Simulations: These simulations can predict the binding affinity and orientation of the compound within the active site of potential biological targets. researchgate.netannalsofrscb.ronih.gov This can help in prioritizing compounds for synthesis and biological testing. For instance, docking studies on related pyrazole (B372694) derivatives have been used to understand their interactions with enzymes. researchgate.net

Density Functional Theory (DFT) Calculations: DFT can be employed to understand the electronic properties, reactivity, and spectroscopic characteristics of the molecule, providing a theoretical framework for its behavior. researchgate.netannalsofrscb.ro

These computational approaches can guide the rational design of new derivatives with improved properties.

Investigation of Synergistic Effects with Other Therapeutic Agents

The combination of different therapeutic agents can often lead to enhanced efficacy and overcome drug resistance. Investigating the potential synergistic effects of this compound with other established drugs is a promising and unexplored avenue of research.

For example, pyrazine derivatives have been studied in combination with other drugs, such as neuraminidase inhibitors, where synergistic effects against influenza virus were observed. rsc.org Future studies could explore whether this compound or its derivatives can enhance the activity of existing antibiotics, antifungal agents, or anticancer drugs. This could be particularly relevant in tackling multidrug-resistant infections or aggressive cancers.

Targeted Derivatization for Enhanced Selectivity and Efficacy

The core structure of this compound provides a versatile scaffold for chemical modification. Targeted derivatization is a key strategy to enhance the selectivity and efficacy of a lead compound. acs.orgacs.org

Future synthetic efforts could focus on introducing various functional groups at different positions of the pyrazine ring or the amine group. This could involve:

Amide and Sulfonamide Formation: Reacting the amine group to form a library of amides and sulfonamides, which are common functional groups in many pharmaceuticals.

Substitution on the Pyrazine Ring: Introducing different substituents on the pyrazine ring to modulate the electronic and steric properties of the molecule.

Introduction of Chiral Centers: Creating chiral derivatives to investigate the stereoselectivity of biological interactions.

These modifications could lead to the discovery of new compounds with improved potency, selectivity, and pharmacokinetic properties.

Application in Other Emerging Fields of Chemical and Biological Sciences

The potential applications of this compound are not limited to medicinal chemistry. Pyrazine-containing compounds have found use in various fields, and this specific molecule could also be explored for novel applications. google.com

Emerging areas where this compound could be investigated include:

Materials Science: As a building block for functional polymers or organic light-emitting diodes (OLEDs), given the electronic properties of the pyrazine ring.

Agrochemicals: Exploring its potential as a pesticide or herbicide, building upon the known biological activities of related nitrogen-containing heterocycles.

Flavor and Fragrance Industry: Although many pyrazines are known for their aroma, the specific sensory properties of this compound are not documented and could be of interest.

Exploring these diverse avenues could unlock new and unexpected applications for this intriguing chemical compound.

Q & A

What synthetic methodologies are optimal for producing high-purity 5-(Propan-2-yl)pyrazin-2-amine, and how can reaction conditions be systematically optimized?

Answer:

The synthesis of pyrazin-2-amine derivatives typically involves nucleophilic substitution or cross-coupling reactions. For this compound, a plausible route includes:

- Step 1: Formation of the pyrazine core via cyclization of diketones or aminonitriles.

- Step 2: Isopropyl group introduction via Suzuki-Miyaura coupling (using a boronic acid derivative) or alkylation under basic conditions .

- Step 3: Amine functionalization at the 2-position through Buchwald-Hartwig amination or direct substitution .

Optimization Parameters:

How can crystallographic data resolve ambiguities in the molecular conformation of this compound, and what software tools are recommended for refinement?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical for elucidating bond angles, torsional strain, and hydrogen-bonding networks. Key steps include:

- Data Collection: High-resolution (≤1.0 Å) datasets to minimize errors.

- Refinement: Use SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and twin correction .

- Validation: Check for residual electron density (<0.5 eÅ⁻³) and R-factor convergence (<5%).

Common Ambiguities:

- Tautomerism: The amine group may exhibit positional isomerism, resolved via Hirshfeld surface analysis.

- Disorder: Isopropyl groups often require multi-conformational modeling .

What computational strategies are effective for predicting the pharmacokinetic properties and target binding affinity of this compound?

Answer:

QSAR Modeling:

- Use MOE 2006.08 to correlate descriptors (e.g., LogP, polar surface area) with bioavailability .

- Key Equation: Activity = a(LogP) + b(SMR) + c, where SMR represents steric effects .

Docking Studies:

- Target Selection: Prioritize kinases (e.g., ATR) based on structural homology to pyrazin-2-amine inhibitors .

- Software: AutoDock Vina or Schrödinger Suite for binding pose prediction.

ADMET Prediction:

- Tools: SwissADME or ADMETLab 2.0 to assess permeability (e.g., Blood-Brain Barrier penetration) and CYP450 interactions .

How do structural modifications at the 5-position (isopropyl group) influence the compound’s biological activity, and what experimental assays validate these effects?

Answer:

Structure-Activity Relationship (SAR):

- Lipophilicity: The isopropyl group increases LogP, enhancing membrane permeability but potentially reducing solubility .

- Steric Effects: Bulkier substituents may hinder target binding, as seen in ATR kinase inhibitors where isopropyl optimizes van der Waals contacts .

Validation Assays:

- In Vitro: Dose-response curves (IC₅₀) in enzyme inhibition assays (e.g., kinase activity via ADP-Glo™).

- In Vivo: Pharmacokinetic profiling in rodent models to assess bioavailability and metabolite formation .

How should researchers address contradictory data in biological activity reports for pyrazin-2-amine derivatives?

Answer:

Root Causes of Contradictions:

- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., ATP depletion vs. apoptosis).

- Compound Stability: Degradation in DMSO stock solutions or under physiological pH .

Resolution Strategies:

Standardization: Use identical assay protocols (e.g., CellTiter-Glo® for viability).

Orthogonal Validation: Confirm results via SPR (binding affinity) and transcriptomics (pathway analysis).

Batch Reproducibility: NMR/HPLC-MS verification of compound integrity pre- and post-assay .

What advanced characterization techniques are essential for probing the electronic and steric effects of the isopropyl group in this compound?

Answer:

- NMR Spectroscopy: ¹H-¹³C HMBC to map through-space coupling and confirm substituent orientation.

- DFT Calculations: Gaussian 16 to model HOMO-LUMO gaps and electrostatic potential surfaces.

- XPS/UPS: Quantify electron density shifts at the pyrazine nitrogen atoms .

What are the ethical and methodological considerations for using this compound in preclinical studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.